molecular formula C11H15NO6S B039212 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid CAS No. 113793-31-0

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

Cat. No. B039212
CAS RN: 113793-31-0
M. Wt: 289.31 g/mol
InChI Key: VJAHSOIECXJUPQ-XCBNKYQSSA-N
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Description

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid, also known as MNS or N-(4-methoxyphenylsulfonyl)-3-hydroxy-2-aminobutanoic acid, is a synthetic compound that belongs to the class of amino acids. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

properties

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHSOIECXJUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407345
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113793-31-0
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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